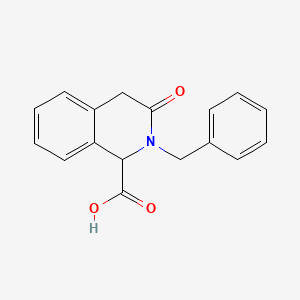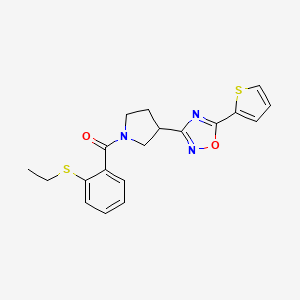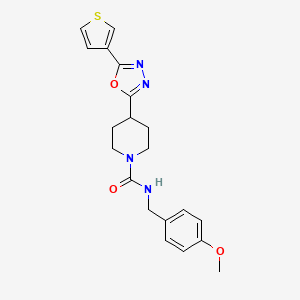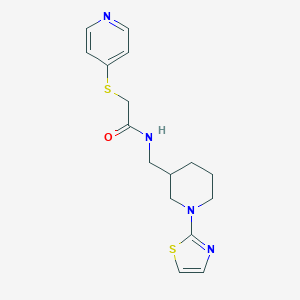![molecular formula C22H29N5O3 B2663794 9-(2-methoxy-5-methylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 922460-49-9](/img/structure/B2663794.png)
9-(2-methoxy-5-methylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves various synthetic protocols and reaction conditions . For example, one method involves the treatment of a 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with a 1:1 complex of N, N-dimethylformamide thionyl chloride .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a pyrimidine ring, which can be substituted by various functional groups . The structure of the specific compound you mentioned seems to include additional fused rings and substituents, but without more specific information, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, 5-bromopyrimidine can undergo rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation .Aplicaciones Científicas De Investigación
Chemical Structure Analysis
The crystal structure of a compound with a similar molecular scaffold, 9-(4-methoxyphenyl)-3,3-dimethyl-10-(4-methylphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dione, has been determined by X-ray diffraction. This compound showcases a central pyridine ring adopting a boat conformation and outer six-membered rings with distinct conformations. This detailed structural analysis aids in understanding the spatial arrangement and potential reactivity of related compounds (Wang et al., 2011).
Synthetic Applications
A study on the efficient synthesis of 7,8-Dihydropyrimido[5,4-d]pyrimidines highlights a method involving the treatment of 9-aryl-6-cyanopurines with primary amines, leading to the formation of these structures in very good yields. This method demonstrates the versatility and synthetic utility of pyrimidine derivatives in medicinal chemistry and drug design (Carvalho et al., 2007).
Medicinal Chemistry
A thieno[2,3-d]pyrimidine-2,4-dione derivative bearing a p-methoxyureidophenyl moiety at the 6-position has been identified as a highly potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone receptor. This discovery underscores the therapeutic potential of pyrimidine derivatives in treating sex-hormone-dependent diseases (Sasaki et al., 2003).
Mecanismo De Acción
Propiedades
IUPAC Name |
9-(2-methoxy-5-methylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-5-6-7-11-27-20(28)18-19(24(3)22(27)29)23-21-25(12-8-13-26(18)21)16-14-15(2)9-10-17(16)30-4/h9-10,14H,5-8,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNJCGBRGNIKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=CC(=C4)C)OC)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2663712.png)


![N-(4-acetylphenyl)-3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2663718.png)


![Methyl 3-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxoethoxy]-2-thiophenecarboxylate](/img/structure/B2663721.png)





![1-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2663731.png)

